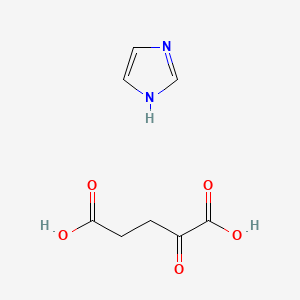

Imidazole oxoglurate

Description

Properties

CAS No. |

81560-40-9 |

|---|---|

Molecular Formula |

C8H10N2O5 |

Molecular Weight |

214.18 g/mol |

IUPAC Name |

1H-imidazole;2-oxopentanedioic acid |

InChI |

InChI=1S/C5H6O5.C3H4N2/c6-3(5(9)10)1-2-4(7)8;1-2-5-3-4-1/h1-2H2,(H,7,8)(H,9,10);1-3H,(H,4,5) |

InChI Key |

BGCSODZZSVSCEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN1.C(CC(=O)O)C(=O)C(=O)O |

Related CAS |

82599-25-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole oxoglurate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound often employs multi-component reactions under different conditions. These reactions are optimized for efficiency and yield, utilizing catalysts and diverse conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Imidazole oxoglurate undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include formaldehyde, ammonia, and various catalysts. The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure the stability of the compound .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with formaldehyde can lead to the formation of amino imines, which can further cyclize to form substituted imidazoles .

Scientific Research Applications

Imidazole oxoglurate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of various organic compounds.

Biology: Plays a role in enzyme catalysis and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials

Mechanism of Action

The mechanism of action of imidazole oxoglurate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Key Observations :

- Reactivity : Pyrrole exhibits the highest ozone reactivity due to its electron-rich aromatic system, where nitrogen enhances ring electron density. Imidazole’s dual nitrogen atoms moderate its reactivity, while pyrazole’s lower reactivity stems from electron-withdrawing effects of adjacent nitrogen atoms .

- Stoichiometry : Pyrazole requires ~5× more ozone than imidazole or pyrrole for complete degradation, likely due to competing hydroxyl radical ($^\bullet\text{OH}$) pathways at higher pH .

Reaction Mechanisms

- Imidazole: Ozone attacks the C4-C5 double bond, forming a triazole intermediate that hydrolyzes into cyanate, formamide, and formate. No ROS are generated .

- Pyrrole : Reacts via Criegee (ozonide formation) and oxygen-addition pathways, yielding maleimide (a stable ring product) and formamide/formate via ring-opening .

- Pyrazole : Proposed mechanisms involve hydroxylation or ring-opening, but products remain poorly characterized. Hydroxypyrazoles are hypothesized intermediates with higher ozone reactivity than the parent compound .

Environmental and Toxicological Implications

Key Findings :

- Imidazole’s products (e.g., formamide) are less persistent but may contribute to toxicity in functionalized derivatives .

- Pyrrole-derived maleimide is highly electrophilic, posing risks to aquatic organisms via protein adduct formation .

- Pyrazole’s incomplete degradation and unknown products highlight the need for further research .

pH-Dependent Behavior

- Imidazole : Reactivity decreases under acidic conditions (pH 2), with formate yields dropping significantly .

- Pyrrole : Formamide yields remain stable across pH 2–11, but formate production increases at pH 11, suggesting alternative pathways .

- Pyrazole : High $^\bullet\text{OH}$ yields at pH 11 (87%) indicate radical-dominated degradation, complicating ozonation efficiency .

3. Conclusion Imidazole’s ozonation profile is distinct from pyrrole and pyrazole in terms of kinetics, mechanisms, and environmental impact. While imidazole and pyrrole degrade efficiently via defined pathways, pyrazole’s recalcitrance and unknown products underscore challenges in water treatment. Future studies should prioritize elucidating pyrazole’s transformation products and assessing long-term ecotoxicological effects of imidazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.